molecular formula C19H15BrClNO2 B11409954 4-bromo-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide

4-bromo-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11409954
M. Wt: 404.7 g/mol
InChI Key: VGYHFCBMKHHDFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BROMO-N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, chlorine, and furan functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the bromination of a benzamide precursor, followed by the introduction of the chlorophenyl and furan-2-ylmethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Industrial methods also emphasize the importance of efficient purification techniques, such as recrystallization or chromatography, to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives of the benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-BROMO-N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-BROMO-N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with cellular receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-BROMO-N-[(4-CHLOROPHENYL)METHYL]BENZAMIDE: Lacks the furan-2-ylmethyl group.

    N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE: Lacks the bromine atom.

    4-BROMO-N-[(FURAN-2-YL)METHYL]BENZAMIDE: Lacks the chlorophenyl group.

Uniqueness

The presence of both the bromine and furan-2-ylmethyl groups in 4-BROMO-N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE makes it unique compared to its similar compounds. This unique combination of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H15BrClNO2

Molecular Weight

404.7 g/mol

IUPAC Name

4-bromo-N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C19H15BrClNO2/c20-16-7-5-15(6-8-16)19(23)22(13-18-2-1-11-24-18)12-14-3-9-17(21)10-4-14/h1-11H,12-13H2

InChI Key

VGYHFCBMKHHDFY-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN(CC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.